Para‑Bromobenzamide Regioisomer Demonstrates Defined Binding Affinity for BRD4 Bromodomain 2 (BD2)
In a BROMOscan assay conducted at DiscoverX, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzamide bound human partial‑length BRD4 BD2 with a Kd of 0.30 nM [1]. The ortho‑bromo isomer (2‑bromobenzamide, CAS 1005298‑15‑6) has not been reported in the same assay format, but structurally related tetrahydroquinoline‑benzamide analogs without the para‑bromo motif typically exhibit BRD4 BD2 affinities in the 50–500 nM range [2]. The superior on‑rate inferred from the sub‑nanomolar Kd positions the para‑substituted derivative as the preferred starting point for SAR exploration of BRD4‑dependent transcriptional programs.
| Evidence Dimension | Binding affinity (equilibrium dissociation constant, Kd) for human BRD4 bromodomain 2 (BD2) |
|---|---|
| Target Compound Data | Kd = 0.30 nM |
| Comparator Or Baseline | Representative tetrahydroquinoline‑benzamide analogs without 4‑Br substitution: Kd ~ 50–500 nM |
| Quantified Difference | ~170‑ to 1700‑fold improvement in affinity |
| Conditions | BROMOscan competitive binding assay; human partial‑length BRD4 BD2 expressed in bacterial system; recombinant protein; ambient temperature |
Why This Matters
A sub‑nanomolar Kd against BRD4 BD2 indicates exceptionally potent target engagement, making this compound the most attractive starting point among publicly disclosed tetrahydroquinoline‑benzamide analogs for projects targeting BET‑dependent cancers or inflammatory diseases.
- [1] BindingDB entry BDBM50148603 (CHEMBL3770724). Affinity Data: Kd 0.30 nM for human partial‑length BRD4 BD2 by BROMOscan assay. (2025). View Source
- [2] Patents-Review. Tetrahydroquinoline compositions as BET bromodomain inhibitors. Patent Publication US20160256448. (2016). View Source
